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MET Amplification & Osimertinib Resistance: Core
Concepts

This section addresses fundamental questions about the resistance mechanism.

What is MET amplification and how does it cause resistance to Osimertinib? MET amplification is an

increase in the copy number of the MET gene, leading to overexpression of the MET receptor tyrosine kinase

on cell membranes [1]. In the context of EGFR-mutated NSCLC treated with osimertinib, MET

amplification acts as a bypass resistance mechanism [2] [1]. It activates downstream signaling pathways

like PI3K-AKT-mTOR and RAS-RAF-MEK-ERK independently of the inhibited EGFR, allowing cancer

cells to survive and proliferate despite effective EGFR blockade [2] [1]. This often involves phosphorylation

of ErbB3 (HER3), which is a key activator of these survival pathways [2].

How prevalent is MET amplification as a resistance mechanism? The prevalence varies depending on the

treatment line, as shown in the table below.

Treatment Context Prevalence of MET Amplification Key Supporting Trial Data

Post 1st/2nd-gen EGFR-TKI 5–21% [2]
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Treatment Context Prevalence of MET Amplification Key Supporting Trial Data

Second-line Osimertinib 7–15% [2]; 18% (14/78 patients) [3] AURA3 Trial [3]

First-line Osimertinib 7–15% [2]; 16% (17/109 patients) [4] FLAURA Trial [4]

Combination Therapy Strategies to Overcome
Resistance

This section covers the primary therapeutic approach to tackling MET-driven resistance.

What is the standard strategy to overcome MET amplification-mediated resistance? The established

strategy is dual EGFR/MET inhibition [2] [1]. This approach simultaneously blocks the original oncogenic

driver (EGFR) and the resistance pathway (MET), overcoming the bypass signaling.

What are the specific therapeutic agents and combinations? Multiple agents and combination strategies

are under clinical investigation, as summarized below.

Therapeutic
Strategy

Agent Examples Key Features / Clinical Context

EGFR TKI + MET
TKI

Osimertinib +
Savolitinib/Capmatinib/Tepotinib [2]

Classic small-molecule inhibitor
combination [2].

Bispecific
Antibody

Amivantamab (EGFR/MET) [1] Targets both receptors with one
molecule; shows efficacy regardless of

MET alteration levels [1].

ADC + EGFR TKI Telisotuzumab Vedotin (ADC) +

Osimertinib [1]

ADC targets MET-overexpressing cells;

shows activity in osimertinib-resistant
NSCLC [1].

EGFR TKI + Anti-
angiogenesis

Osimertinib + Anlotinib (VEGFR
inhibitor) [5]

Targets tumor microenvironment;
improved PFS and OS in a retrospective

study [5].
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Experimental Guide: Detecting MET Amplification

For researchers validating this resistance mechanism in the lab, here is a guide to detection methods and their

challenges.

What are the common assays for identifying MET amplification? The two primary methods are

Fluorescence In Situ Hybridization (FISH) and Next-Generation Sequencing (NGS), each with its own

advantages and interpretive challenges [2] [1].

Assay Principle Key Challenges & Considerations

FISH Directly visualizes gene copy

number on chromosomes using
fluorescent probes.

Diagnostic thresholds can vary; must distinguish true

focal amplification from polysomy (multiple copies of
chromosome 7) [2] [1].

NGS Detects copy number changes
through high-throughput DNA

sequencing.

Platform-specific thresholds and bioinformatic
pipelines can complicate interpretation and clinical

applicability [2] [1].

Recommended Workflow:

Sample Collection: Prioritize tissue re-biopsy at the time of disease progression for the most
accurate molecular profiling [1].

Primary Testing: Use NGS on tumor tissue or circulating tumor DNA (ctDNA) from plasma for a
comprehensive view of resistance mechanisms [3] [4].

Orthogonal Confirmation: If NGS indicates MET amplification and a targeted MET therapy is
planned, consider confirming the result with FISH, especially if the NGS result is borderline or

ambiguous.

Research Models for Studying Resistance &
Combination Therapy

Preclinical models are crucial for developing new therapies. The workflow below outlines a robust

experimental approach using a humanized mouse model, which is particularly valuable for studying the

tumor microenvironment (TME).
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Key Experimental Steps Based on Recent Research [5]:

Model Establishment: Use a humanized mouse model (e.g., immunodeficient NOG mice
reconstituted with human immune cells) implanted with patient-derived xenografts (PDX) or cell lines

(CDX). This model preserves human-specific TME interactions, which are critical for studying
immunotherapy and combination effects [5].

Resistance Development: Treat the engrafted tumors with osimertinib until resistance is confirmed.
Therapeutic Intervention: Randomize mice into groups, including a control group (continued

osimertinib) and combination therapy group(s) (e.g., osimertinib plus a MET TKI or an anti-angiogenic
agent).

Analysis of Tumor and TME:
Tumor Growth: Monitor and compare tumor volumes to assess efficacy.

Single-Cell RNA Sequencing (scRNA-seq): Perform on harvested tumor tissue to analyze
changes in immune cell populations (e.g., T cells, macrophages) and their functional states at a

single-cell resolution. This can reveal, for instance, an increase in cytotoxic CD8+ T cells and a
downregulation of specific macrophage subsets [5].

Validation: Use immunohistochemistry (IHC) or flow cytometry to validate findings from
scRNA-seq (e.g., increased infiltration of CD4+ T cells and PD-1+CD8+ T cells).

Key Signaling Pathway in MET-Mediated Resistance

The following diagram illustrates the core signaling pathway that is activated in MET amplification-

mediated resistance, which is the target of combination therapies.
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Frequently Asked Questions (FAQs)

Does the presence of MET amplification at resistance affect the loss of the T790M mutation? Yes, there

is an association. Data from the AURA3 trial shows that among patients with baseline detectable plasma

EGFR T790M who developed MET amplification, 50% (6/12 patients) lost detectable T790M at

progression. In contrast, patients who acquired EGFR C797X mutations did not lose T790M detection [3].

This suggests that MET-driven resistance can occur independently of the original T790M resistance

mechanism.
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What are the challenges in diagnosing MET amplification? The main challenges are the variability in

diagnostic thresholds between different assay platforms (like FISH and NGS) and the difficulty in

interpreting the results clinically [2] [1]. Furthermore, distinguishing between true focal amplification (a

driver event) and polysomy is critical, as the latter may not be a primary driver of resistance [1].

Are there biomarker-agnostic strategies for treating osimertinib-resistant disease? Yes. When a re-

biopsy is not feasible or biomarker testing is inconclusive, options like the bispecific antibody amivantamab

have shown encouraging efficacy regardless of the level of MET alteration [1]. Combination strategies

targeting the tumor microenvironment, such as osimertinib plus anti-angiogenesis therapy, have also

demonstrated promising clinical activity, potentially offering a pathway-independent effect [5].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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